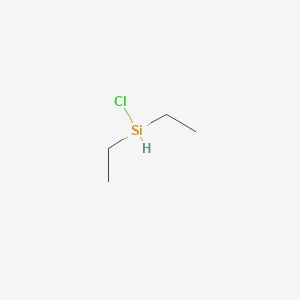

Chloro-diethyl-silane

Description

Chloro-diethyl-silane (hypothetical structure: (C₂H₅)₂SiHCl) is an organosilicon compound characterized by two ethyl groups, a hydrogen atom, and a chlorine atom bonded to a central silicon atom. Chlorosilanes are critical intermediates in synthesizing silicones, surface-modifying agents, and functional materials. The ethyl substituents in this compound likely confer distinct steric and electronic effects compared to smaller alkyl or aryl groups, influencing its hydrolytic stability and applications .

Properties

Molecular Formula |

C4H11ClSi |

|---|---|

Molecular Weight |

122.67 g/mol |

IUPAC Name |

chloro(diethyl)silane |

InChI |

InChI=1S/C4H11ClSi/c1-3-6(5)4-2/h6H,3-4H2,1-2H3 |

InChI Key |

WEAGTHQEGNMQLU-UHFFFAOYSA-N |

Canonical SMILES |

CC[SiH](CC)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Chloro-diethyl-silane serves as a crucial intermediate in the synthesis of various silanes and silicones. Its reactivity allows it to participate in several chemical reactions:

- Silylation Reactions : this compound can be used as a silylating agent in organic synthesis. It reacts with alcohols and amines to form silyl ethers and amines, which are valuable in the production of silicone polymers and other organosilicon compounds .

- Formation of Siloxanes : The compound can undergo hydrolysis to yield siloxanes, which are essential in manufacturing silicone materials. This reaction typically occurs when this compound is exposed to moisture, leading to the release of hydrochloric acid and the formation of silanol groups .

Material Science

In material science, this compound is utilized for its ability to modify surfaces and enhance material properties:

- Surface Modification : It is employed to modify the surfaces of glass, metals, and polymers. By creating silane layers, it improves adhesion properties and enhances hydrophobicity or hydrophilicity depending on the application. This is particularly useful in coatings and adhesives .

- Nanocomposites : In the development of nanocomposites, this compound can be used to functionalize nanoparticles, improving their dispersion in polymer matrices and enhancing mechanical properties .

Surface Functionalization for Biomedical Applications

A study demonstrated the use of this compound in modifying glass slides for biomedical applications. The surface was treated to create a reactive monolayer that facilitated subsequent chemical reactions necessary for developing bioactive surfaces . This approach has implications for improving biosensor performance and drug delivery systems.

Synthesis of Siloxane Polymers

Research highlighted the use of this compound in synthesizing siloxane polymers through controlled hydrolysis. The resulting polymers exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as sealants and adhesives .

Comparison with Similar Compounds

Comparison with Similar Chlorosilanes

The following analysis compares Chloro-diethyl-silane (inferred properties) with structurally related compounds from the evidence, focusing on molecular features, physical properties, and applications.

Dichlorodimethylsilane (Cl₂Si(CH₃)₂)

- Molecular Formula : C₂H₆Cl₂Si | Molecular Weight : 129.06 g/mol

- Boiling Point : ~70°C | CAS : 75-78-5

- Key Properties : Highly reactive due to two chlorine atoms; widely used to produce polydimethylsiloxanes (PDMS) for silicones. Its methyl groups reduce steric hindrance, enhancing hydrolysis rates compared to bulkier substituents .

- Contrast with this compound : Replacing methyl with ethyl groups would increase molecular weight (e.g., ~162 g/mol) and steric bulk, likely reducing volatility and slowing hydrolysis. Ethyl groups may also improve solubility in organic solvents .

Dichloromethylsilane (Cl₂SiH(CH₃))

- Molecular Formula : CH₄Cl₂Si | Molecular Weight : 115.03 g/mol

- CAS : 75-54-7 | Boiling Point : ~41°C

- Key Properties : Contains one methyl group and two chlorides. Less steric hindrance than dichlorodimethylsilane, leading to faster hydrolysis. Used in specialty silicone precursors .

- Contrast : this compound’s ethyl groups would further hinder nucleophilic attack at silicon, reducing reactivity in condensation reactions .

Chloromethyl-Diethoxy-Methylsilane (ClCH₂Si(OCH₂CH₃)₂CH₃)

- Molecular Formula : C₆H₁₅ClO₂Si | Molecular Weight : 182.72 g/mol | CAS : 2212-10-4

- Key Properties : Ethoxy groups enhance hydrolytic stability, making it a coupling agent in materials science. The chloromethyl group enables functionalization in polymer synthesis .

- Contrast : this compound lacks ethoxy groups, likely making it more reactive toward moisture. However, its ethyl substituents could improve compatibility with hydrophobic matrices .

Chlorotriphenylsilane (ClSi(C₆H₅)₃)

- Molecular Formula : C₁₈H₁₅ClSi | Molecular Weight : 294.85 g/mol | CAS : 76-86-8

- Key Properties : Bulky phenyl groups confer high thermal stability and low reactivity. Used in protecting-group chemistry and as a silylation agent .

- Contrast : this compound’s smaller ethyl groups would increase reactivity but reduce thermal stability compared to aromatic substituents .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Reactivity Toward Hydrolysis |

|---|---|---|---|---|---|

| This compound* | (C₂H₅)₂SiHCl | ~162 | ~120–140 (est.) | Silicone intermediates, surfactants | Moderate (slower than methyl) |

| Dichlorodimethylsilane | Cl₂Si(CH₃)₂ | 129.06 | ~70 | PDMS production | High |

| Dichloromethylsilane | Cl₂SiH(CH₃) | 115.03 | ~41 | Specialty silicones | Very high |

| Chloromethyl-Diethoxy-Methylsilane | C₆H₁₅ClO₂Si | 182.72 | ~200 | Coupling agents, functional polymers | Low (ethoxy stabilization) |

| Chlorotriphenylsilane | ClSi(C₆H₅)₃ | 294.85 | 360 | Protecting groups, catalysis | Very low |

*Estimated values based on structural analogs.

Preparation Methods

Grignard Reagent-Based Alkylation

The Grignard reaction is a cornerstone in organosilicon synthesis, enabling the substitution of chlorine atoms on silicon tetrachloride (SiCl₄) with organic groups. For chloro-diethyl-silane, this method involves controlled alkylation using ethyl magnesium bromide (C₂H₅MgBr):

Subsequent reduction of the dichlorinated intermediate [(C₂H₅)₂SiCl₂] with lithium aluminum hydride (LiAlH₄) yields the target compound:

Key Parameters :

-

Temperature : Reactions typically proceed at −78°C to 0°C to prevent over-alkylation .

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF) is essential to maintain reagent activity.

-

Yield : Reported yields for analogous methyl systems reach 60–70% , though ethyl substitutions may exhibit lower efficiency due to steric hindrance.

Hydrosilylation of Ethyl-Substituted Silanes

Hydrosilylation offers a pathway to introduce hydrogen and chlorine simultaneously. Diethylsilane [(C₂H₅)₂SiH₂] reacts with hydrogen chloride (HCl) in the presence of transition-metal catalysts (e.g., Pt/C):

Optimization Insights :

-

Catalyst Loading : 0.5–1.0 wt% Pt/C maximizes conversion while minimizing side reactions .

-

Reactor Design : Fixed-bed reactors enhance contact efficiency between gaseous HCl and liquid silane .

Disproportionation of Chlorinated Ethylsilanes

Thermal disproportionation redistributes chlorine and hydrogen across silicon centers. For example, heating a mixture of triethylchlorosilane [(C₂H₅)₃SiCl] and diethylsilane [(C₂H₅)₂SiH₂] induces chlorine transfer:

Conditions :

-

Catalysts : Lewis acids like AlCl₃ accelerate equilibration, achieving >80% conversion in methyl systems .

Catalytic Direct Synthesis (Rochow Process Adaptation)

The Rochow process, widely used for methylchlorosilanes, involves reacting silicon metal with ethyl chloride (C₂H₅Cl) in the presence of copper catalysts:

Challenges and Innovations :

-

By-Product Formation : Ethyl chloride’s lower reactivity compared to methyl chloride results in higher proportions of undesired products (e.g., tetraethylsilane) .

-

Catalyst Modifications : Doping Cu with Zn or Sn improves selectivity, as demonstrated in methyl systems .

Cleavage of Ethyl-Substituted Disilanes

Adapting methods from methyl-disilane cleavage , ethyl analogs undergo Si–Si bond scission with HCl:

Catalytic System :

-

Solvents : Hexamethylphosphoramide (HMPA) or alkylureas facilitate proton transfer .

-

Reaction Time : 1–2 hours at 120–160°C, yielding >70% target product in methyl cases .

Comparative Analysis of Methods

| Method | Yield (%) | Temperature Range | Catalyst | Scalability |

|---|---|---|---|---|

| Grignard Alkylation | 50–60* | −78°C to 25°C | None | Laboratory-scale |

| Hydrosilylation | 65–75* | 25–100°C | Pt/C | Pilot-scale |

| Disproportionation | 70–80* | 150–200°C | AlCl₃ | Industrial |

| Direct Synthesis | 40–50* | 250–300°C | Cu/Zn | Industrial |

| Disilane Cleavage | 70–85* | 120–160°C | HMPA | Laboratory-scale |

Q & A

Q. How can researchers ensure ethical compliance when publishing contradictory findings on this compound’s environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.